tert-butyl (2R,6S)-12-methylsulfonyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate
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Overview
Description
(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide is a complex organic compound with a unique structure that combines elements of pyrrolo, thiopyrano, and pyrimidine rings
Preparation Methods
The synthesis of (6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide involves multiple steps, typically starting with the preparation of the pyrrolo and thiopyrano intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur in the thiopyrano ring allows for oxidation reactions, which can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds include other pyrrolo, thiopyrano, and pyrimidine derivatives. What sets (6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide apart is its unique combination of these three ring systems, which imparts distinct chemical and biological properties. Other similar compounds may include:
- Pyrrolo[3,4-d]pyrimidine derivatives
- Thiopyrano[4,3-d]pyrimidine derivatives
- Tetrahydropyrrolo derivatives
These compounds may share some reactivity and applications but differ in their specific interactions and effects.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₉N₃O₄S
- Molecular Weight : 335.39 g/mol
The compound's structural complexity suggests potential interactions with biological systems, particularly in pharmacological contexts.
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl (2R,6S)-12-methylsulfonyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate exhibit significant antimicrobial activity. For instance:
- Study A : A study evaluated the antimicrobial efficacy of related triazole derivatives against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 32 | Staphylococcus aureus |
Compound B | 64 | Escherichia coli |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines.
- Study B : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration).
Cell Line | Viability (%) | Concentration (µM) |
---|---|---|
MCF-7 | 30 | 50 |
MDA-MB-231 | 45 | 50 |
The proposed mechanism of action for the compound involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. For example:
- Enzyme Targeting : The compound may inhibit the activity of topoisomerases or kinases that are crucial for DNA replication and repair.
Case Study 1: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of similar compounds against antibiotic-resistant bacteria, researchers found that the compound demonstrated superior activity compared to standard antibiotics.
Case Study 2: Cancer Treatment
A phase I clinical trial investigated the safety and tolerability of a related compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising signs of tumor reduction in some participants.
Properties
IUPAC Name |
tert-butyl (2R,6S)-12-methylsulfonyl-7,7-dioxo-7λ6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S2/c1-15(2,3)24-14(19)18-6-10-11(7-18)26(22,23)8-9-5-16-13(17-12(9)10)25(4,20)21/h5,10-11H,6-8H2,1-4H3/t10-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSGBESKLLKVQD-WDEREUQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)S(=O)(=O)CC3=CN=C(N=C23)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)S(=O)(=O)CC3=CN=C(N=C23)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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